molecular formula C8H15ClN4 B1450500 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride CAS No. 1820639-22-2

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Cat. No.: B1450500
CAS No.: 1820639-22-2
M. Wt: 202.68 g/mol
InChI Key: ZPDZWDYVBYKBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C8H15ClN4 and its molecular weight is 202.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring in its structure is known for its high chemical stability and ability to form hydrogen bonds, which facilitates its interaction with active sites of enzymes. For instance, it has been observed to interact with oxidoreductase enzymes, where amino acid residues such as glutamic acid, tyrosine, and phenylalanine play crucial roles in binding . These interactions can lead to modulation of enzyme activity, either inhibiting or activating the enzyme, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the triazole moiety can bind to the active sites of enzymes involved in cell signaling, thereby altering the phosphorylation states of key signaling proteins . This can lead to changes in gene expression patterns, as certain transcription factors may be activated or inhibited. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring’s nitrogen atoms contribute to its binding affinity for enzyme active sites, where it can either inhibit or activate enzymatic activity . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The molecular mechanism involves the formation of stable complexes with target proteins, leading to conformational changes that affect their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in enzyme activity and gene expression, while in vivo studies indicate potential long-term impacts on tissue function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects can be observed . These effects may include disruption of normal cellular processes, oxidative stress, and potential damage to tissues. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes, potentially altering metabolic flux and metabolite levels . For instance, the compound may inhibit or activate enzymes in pathways such as glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and utilization within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles.

Properties

IUPAC Name

3-(triazol-2-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZWDYVBYKBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 2
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 3
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 4
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 5
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 6
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.